molecular formula C5H5NOS B14691010 5-Ethenyl-1,3-oxazole-2(3H)-thione CAS No. 32322-49-9

5-Ethenyl-1,3-oxazole-2(3H)-thione

Cat. No.: B14691010
CAS No.: 32322-49-9
M. Wt: 127.17 g/mol
InChI Key: TUUZNVBKGBDDJQ-UHFFFAOYSA-N
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Description

2(3H)-Oxazolethione, 5-ethenyl- is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Oxazolethione, 5-ethenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with α-haloketones, leading to the formation of the oxazolethione ring. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 2(3H)-Oxazolethione, 5-ethenyl- may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Oxazolethione, 5-ethenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2(3H)-Oxazolethione, 5-ethenyl- has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2(3H)-Oxazolethione, 5-ethenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-
  • Thiazolidine derivatives

Uniqueness

2(3H)-Oxazolethione, 5-ethenyl- is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ethenyl group also provides additional sites for chemical modification, enhancing its versatility in various applications.

Properties

CAS No.

32322-49-9

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

IUPAC Name

5-ethenyl-3H-1,3-oxazole-2-thione

InChI

InChI=1S/C5H5NOS/c1-2-4-3-6-5(8)7-4/h2-3H,1H2,(H,6,8)

InChI Key

TUUZNVBKGBDDJQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CNC(=S)O1

Origin of Product

United States

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